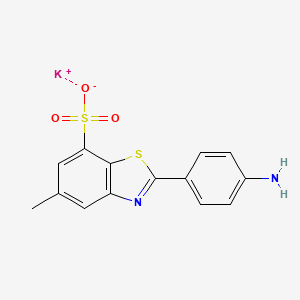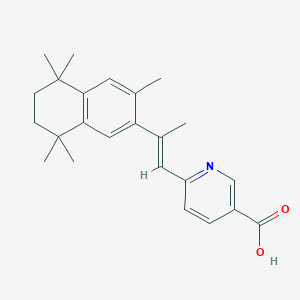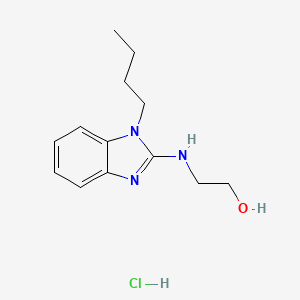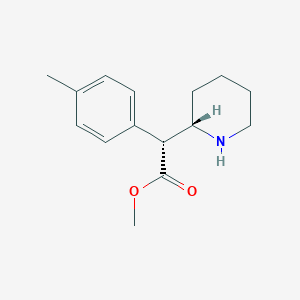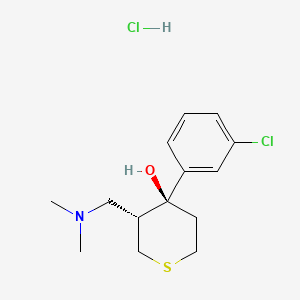
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)-: belongs to the class of heterocyclic compounds. Let’s dissect its name:
2H-Thiopyran-4-ol: This refers to a heterocyclic ring containing sulfur (thiopyran) with an attached hydroxyl group (4-ol).
Tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl): The core structure includes a tetrahydrothiopyran ring substituted with a 3-chlorophenyl group and a dimethylamino methyl group.
Hydrochloride: Indicates that the compound exists as a salt with a hydrochloric acid counterion.
Trans-(±)-: The compound can exist in both enantiomeric forms (trans) and is a racemic mixture (+/-).
准备方法
Synthetic Routes::
Thiopyran Synthesis: Start with a suitable precursor (e.g., 3-chlorophenyl ketone) and react it with hydrogen sulfide (H₂S) under specific conditions to form the thiopyran ring.
Hydroxylation: Introduce the hydroxyl group at the desired position using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Dimethylamino Methylation: React the compound with formaldehyde and dimethylamine to attach the dimethylamino methyl group.
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimization, and purification. Consult specialized literature for specific details.
化学反应分析
Oxidation: Thiopyran-4-ol can undergo oxidation to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Sulfone/sulfoxide derivatives, reduced forms, and substituted products.
科学研究应用
Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anti-inflammatory).
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or agrochemicals.
作用机制
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
相似化合物的比较
Similar Compounds: Compare with other thiopyran derivatives, such as thiolactones or related heterocycles.
Uniqueness: Highlight its specific structural features or properties.
Remember that this compound’s complexity warrants further investigation, and researchers continue to explore its potential. For more in-depth information, consult scientific literature and databases.
: Example reference. Actual references should be from peer-reviewed sources or reputable databases.
属性
CAS 编号 |
119558-33-7 |
|---|---|
分子式 |
C14H21Cl2NOS |
分子量 |
322.3 g/mol |
IUPAC 名称 |
(3R,4S)-4-(3-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(15)8-11;/h3-5,8,12,17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
InChI 键 |
IIDKXKJUBFEXMB-DSHXVJGRSA-N |
手性 SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)Cl)O.Cl |
规范 SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


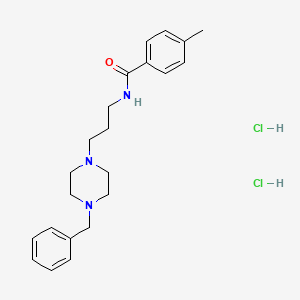
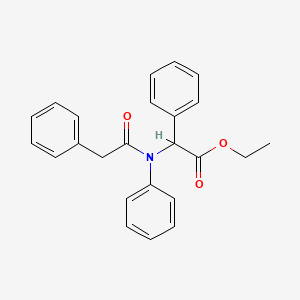
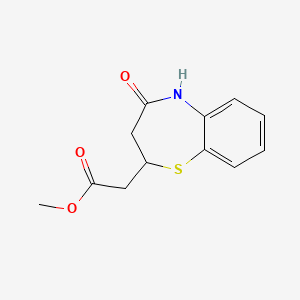
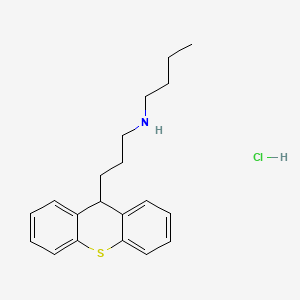
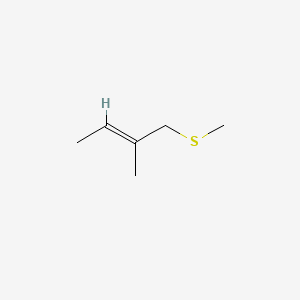
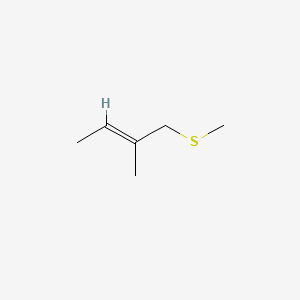

![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
